Cas no 340229-35-8 (2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide)
2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (Z)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide
- (2Z)-2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide
- AKOS000322530
- 340229-35-8
- Z44309148
- EN300-18153488
- 2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide
-
- Inchi: 1S/C14H9FN2OS/c15-11-3-5-12(6-4-11)17-14(18)10(9-16)8-13-2-1-7-19-13/h1-8H,(H,17,18)/b10-8-
- InChI Key: YTAQRFRKEHKBIH-NTMALXAHSA-N
- SMILES: C(NC1=CC=C(F)C=C1)(=O)/C(/C#N)=C\C1SC=CC=1
Computed Properties
- Exact Mass: 272.04196225g/mol
- Monoisotopic Mass: 272.04196225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 81.1Ų
2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18153488-0.05g |
2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide |
340229-35-8 | 90% | 0.05g |
$246.0 | 2023-09-19 |
2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide
Research Brief on 2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide (CAS: 340229-35-8)
In recent years, the compound 2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide (CAS: 340229-35-8) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
The compound, characterized by its cyanoacrylamide scaffold, has been investigated for its role as a kinase inhibitor, particularly in the context of cancer therapy. Recent studies have highlighted its ability to selectively target specific kinases involved in cell proliferation and survival pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide exhibits potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutants, which are often implicated in non-small cell lung cancer (NSCLC).
Further investigations into the compound's mechanism of action have revealed that it binds to the ATP-binding site of kinases, thereby disrupting their catalytic activity. Molecular docking studies and X-ray crystallography data have provided insights into the precise interactions between the compound and its target proteins, offering a structural basis for its selectivity and potency. These findings are particularly promising for the development of next-generation kinase inhibitors with improved efficacy and reduced off-target effects.
In addition to its anticancer properties, 2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide has also been explored for its potential in treating inflammatory and autoimmune diseases. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound modulates the activity of JAK (Janus Kinase) enzymes, which play a critical role in cytokine signaling. This suggests its applicability in conditions such as rheumatoid arthritis and psoriasis, where JAK inhibitors are already in clinical use.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of the compound. Recent preclinical studies have focused on improving its solubility, bioavailability, and metabolic stability. For example, a 2023 patent application disclosed novel formulations of 2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide that enhance its oral absorption and reduce hepatic clearance, thereby increasing its therapeutic window.
In conclusion, 2-cyano-N-(4-fluorophenyl)-3-(thiophen-2-yl)prop-2-enamide represents a versatile scaffold with significant potential in drug discovery. Its dual applicability in oncology and immunology, coupled with ongoing efforts to optimize its drug-like properties, positions it as a compelling candidate for further development. Future research should focus on advancing this compound through clinical trials to fully realize its therapeutic potential.
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